(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride
CAS No.: 1423040-79-2
Cat. No.: VC4301310
Molecular Formula: C13H23Cl2N3O
Molecular Weight: 308.25
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride - 1423040-79-2](/images/structure/VC4301310.png)
Specification
CAS No. | 1423040-79-2 |
---|---|
Molecular Formula | C13H23Cl2N3O |
Molecular Weight | 308.25 |
IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide;dihydrochloride |
Standard InChI | InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1 |
Standard InChI Key | LSRWHNSCNLZZAO-LTCKWSDVSA-N |
SMILES | CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a butanamide backbone with a (2S)-configured amino group, two methyl substituents, and a pyridin-4-yl ethyl moiety. The dihydrochloride salt enhances solubility and stability. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₃Cl₂N₃O | |
Molecular Weight | 308.2 g/mol | |
Stereochemistry | (2S) configuration at C2 | |
Key Functional Groups | Amide, amino, pyridinyl, methyl |
The pyridinyl group contributes aromaticity and hydrogen-bonding capacity, while the methyl groups influence lipophilicity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
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¹H NMR: Pyridine ring protons resonate at δ 8.2–8.5 ppm (DMSO-<i>d</i>₆), while methyl groups appear as singlets near δ 1.2–1.5 ppm .
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ESI-MS: The free base exhibits a molecular ion peak at <i>m/z</i> 228.2, with the dihydrochloride form showing adducts at <i>m/z</i> 260.2 .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Amide Bond Formation: Coupling 2-amino-3-methylbutanoic acid with N,N-dimethylethylene diamine using HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF at 0–5°C .
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Salt Formation: Treating the free base with hydrochloric acid in ethanol yields the dihydrochloride salt .
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Purification: Column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization from ethanol/water ensures >98% purity .
Industrial Scalability
Continuous flow reactors and solvent recovery systems are employed to enhance yield (∼75%) and reduce environmental impact .
Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
Solubility | >50 mg/mL in H₂O | Shake-flask (25°C) | |
logP (octanol/water) | 1.8 ± 0.2 | HPLC retention time | |
pKa (amine) | 8.9 | Potentiometric titration |
The dihydrochloride salt’s aqueous solubility (>50 mg/mL) facilitates in vitro bioassays .
Comparison with Structural Analogs
The target compound’s pyridinyl group enhances π-π stacking compared to alkyl-dominated analogs .
Critical Research Questions
Q1. How does stereochemistry influence biological activity?
The (2S) configuration optimizes spatial alignment with chiral binding pockets, as seen in TSPO ligands . Enantiomeric purity (>99% ee) is achieved via chiral HPLC .
Q2. What analytical methods ensure batch consistency?
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